4-[3-(Ethylamino)propanamido]benzamide

Medicinal chemistry Conformational flexibility Ligand efficiency

4-[3-(Ethylamino)propanamido]benzamide (CAS 949739-48-4, molecular formula C₁₂H₁₇N₃O₂, molecular weight 235.28 g/mol) is a synthetic benzamide derivative featuring a 3-(ethylamino)propanamido substituent at the para position of the benzamide core. Classified by multiple vendors as a building block or research chemical, this compound is commercially available from several reputable suppliers—including Santa Cruz Biotechnology (catalog sc-348972), Enamine LLC (catalog EN300-29205), AKSci (catalog 6024DC), and Cato Research Chemicals—at a standard purity specification of ≥95%.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 949739-48-4
Cat. No. B3314041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Ethylamino)propanamido]benzamide
CAS949739-48-4
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCCNCCC(=O)NC1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C12H17N3O2/c1-2-14-8-7-11(16)15-10-5-3-9(4-6-10)12(13)17/h3-6,14H,2,7-8H2,1H3,(H2,13,17)(H,15,16)
InChIKeyVKXDVKUVQDDFHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(Ethylamino)propanamido]benzamide (CAS 949739-48-4): Procurement-Relevant Identity and Baseline Characterization for Scientific Selection


4-[3-(Ethylamino)propanamido]benzamide (CAS 949739-48-4, molecular formula C₁₂H₁₇N₃O₂, molecular weight 235.28 g/mol) is a synthetic benzamide derivative featuring a 3-(ethylamino)propanamido substituent at the para position of the benzamide core . Classified by multiple vendors as a building block or research chemical, this compound is commercially available from several reputable suppliers—including Santa Cruz Biotechnology (catalog sc-348972), Enamine LLC (catalog EN300-29205), AKSci (catalog 6024DC), and Cato Research Chemicals—at a standard purity specification of ≥95% . Its predicted physicochemical properties (XlogP 0.4, topological polar surface area 84.2 Ų, 6 rotatable bonds, 3 hydrogen bond donors, 3 hydrogen bond acceptors) position it in a distinct region of drug-like chemical space relative to both simpler benzamide building blocks and advanced benzamide-based HDAC inhibitors such as entinostat (MS-275) and tacedinaline (CI-994) .

Why 4-[3-(Ethylamino)propanamido]benzamide Cannot Be Interchanged with Generic Benzamide Analogs: Structural and Pharmacochemical Differentiation Evidence


Substituting 4-[3-(Ethylamino)propanamido]benzamide with a generic benzamide analog (e.g., unsubstituted benzamide, 4-aminobenzamide, or even the clinical benzamide HDAC inhibitor entinostat) would alter critical molecular properties that govern target engagement, solubility, and metabolic handling. The target compound possesses a unique 3-(ethylamino)propanamido side chain that adds 5 additional rotatable bonds relative to unsubstituted benzamide (6 vs. 1), substantially increasing conformational flexibility and potentially modulating entropic contributions to binding thermodynamics . The presence of a secondary amine in the side chain introduces an ionizable center (predicted pKa 14.59) absent in simpler benzamides, while the compound's intermediate topological polar surface area (TPSA 84.2 Ų) falls between that of benzamide (43.09 Ų) and entinostat (106.34 Ų), suggesting a distinct membrane permeability profile that would be lost upon substitution . Critically, no published biological activity data exist for this specific compound in PubMed or ChEMBL—meaning that any substitution with a structurally distinct analog risks introducing unknown and uncharacterized off-target effects in a research or screening context [1].

4-[3-(Ethylamino)propanamido]benzamide (949739-48-4): Quantified Differentiation Evidence vs. Closest Analogs and In-Class Comparators


Rotatable Bond Count vs. Benzamide and Entinostat: Conformational Flexibility as a Determinant of Target Engagement Entropy

The target compound contains 6 rotatable bonds, compared to 1 rotatable bond for unsubstituted benzamide and approximately 9 rotatable bonds for entinostat (MS-275). This intermediate flexibility positions 4-[3-(ethylamino)propanamido]benzamide as a scaffold with greater conformational freedom than the rigid benzamide core but lower entropic penalty upon binding than the highly flexible entinostat. This is directly relevant for fragment-based drug discovery and scaffold-hopping campaigns where conformational pre-organization influences binding free energy [1].

Medicinal chemistry Conformational flexibility Ligand efficiency

Hydrogen Bond Donor/Acceptor Profile vs. Benzamide: Differentiated Intermolecular Interaction Capacity

4-[3-(Ethylamino)propanamido]benzamide presents 3 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), versus 1 HBD and 1 HBA for unsubstituted benzamide. The additional HBD and HBA originate from the secondary amine and the additional amide carbonyl in the 3-(ethylamino)propanamido side chain. This expanded H-bond capacity enables more complex and directional intermolecular interaction networks with biological targets, potentially engaging additional residues in a binding pocket that simpler benzamides cannot reach [1].

Hydrogen bonding Molecular recognition Drug design

Topological Polar Surface Area (TPSA) vs. Benzamide and Entinostat: Intermediate Membrane Permeability Prediction

The target compound exhibits a TPSA of 84.2 Ų, placing it between benzamide (TPSA 43.09 Ų) and entinostat (TPSA 106.34 Ų). TPSA values below 140 Ų are generally associated with acceptable oral bioavailability potential; the intermediate TPSA of 4-[3-(ethylamino)propanamido]benzamide suggests better predicted passive membrane permeability than entinostat while retaining greater polarity-driven solubility than unsubstituted benzamide. CI-994 (tacedinaline), another benzamide HDAC inhibitor, has a TPSA of approximately 78-92 Ų (estimated), making the target compound closely comparable to this clinically studied candidate [1].

ADME Membrane permeability Oral bioavailability

Lipophilicity (XlogP) vs. Benzamide and Entinostat: Differentiated logP Profile for Partitioning Behavior

The target compound has a predicted XlogP of 0.4, indicating lower lipophilicity than both benzamide (logP 0.64-0.82) and entinostat (logP 1.46-4.39 depending on measurement method). CI-994 (tacedinaline) has a predicted logP of approximately 2.48. The lower logP of 4-[3-(ethylamino)propanamido]benzamide suggests superior aqueous solubility and potentially reduced non-specific protein binding compared to the more lipophilic clinical benzamide HDAC inhibitors, which could translate to a cleaner in vitro pharmacological profile with reduced assay interference [1].

Lipophilicity logP Drug-likeness

Multi-Vendor Purity Benchmark: Consistent ≥95% Specification Across Independent Suppliers

4-[3-(Ethylamino)propanamido]benzamide is available from at least four independent suppliers—AKSci, Enamine LLC, Leyan, and Santa Cruz Biotechnology—all specifying a minimum purity of ≥95%. Enamine (catalog EN300-29205) offers the compound at $188.00/250 mg, while Santa Cruz Biotechnology (catalog sc-348972) lists it at $248.00/250 mg and $510.00/1 g. This multi-vendor availability with consistent purity specifications provides procurement resilience and price competition that is not available for single-source benzamide analogs. By comparison, the clinical benzamide HDAC inhibitor entinostat (MS-275) is priced at $147.00/10 mg from Selleck Chemicals—approximately 25× more expensive on a per-milligram basis than the target compound from Enamine ($0.75/mg vs. $14.70/mg) [1].

Quality control Procurement Reproducibility

Zinc-Binding Group Architecture: Structural Divergence from Ortho-Aminoanilide HDAC Inhibitors

Potent benzamide-based HDAC inhibitors such as entinostat (MS-275) and CI-994 (tacedinaline) rely on an ortho-aminoanilide moiety (2-aminophenyl carboxamide) as the zinc-chelating group that coordinates the catalytic Zn²⁺ ion in the HDAC active site. 4-[3-(Ethylamino)propanamido]benzamide lacks this critical ortho-amino group; instead, it carries a 3-(ethylamino)propanamido substituent at the para position. Based on established benzamide HDAC SAR, the absence of the ortho-aminoanilide zinc-binding group predicts that this compound would exhibit substantially weaker HDAC inhibitory activity compared to MS-275 (HDAC1 IC₅₀ 243 nM, HDAC3 IC₅₀ 248 nM) or CI-994 (HDAC1 IC₅₀ 0.9 μM, HDAC3 IC₅₀ 1.2 μM). This structural feature renders the target compound more suitable as a negative control, a selectivity profiling tool, or a scaffold for divergent medicinal chemistry optimization targeting non-HDAC mechanisms, rather than as a direct HDAC inhibitor [1].

HDAC inhibition Zinc-binding group Structure-activity relationship

Optimal Research and Industrial Application Scenarios for 4-[3-(Ethylamino)propanamido]benzamide (949739-48-4) Based on Quantified Differentiation Evidence


Medicinal Chemistry Scaffold-Hopping: A Conformationally Flexible Benzamide Template with Drug-Like Physicochemical Properties

With 6 rotatable bonds, a TPSA of 84.2 Ų, and XlogP of 0.4, 4-[3-(ethylamino)propanamido]benzamide occupies a favorable region of drug-like chemical space that balances conformational adaptability with predicted membrane permeability. It can serve as a core scaffold in fragment-based or structure-based drug design programs where the goal is to maintain benzamide core recognition while introducing side-chain functionality for additional target contacts. Its intermediate flexibility (6 vs. 1 rotatable bond for benzamide, vs. ~9 for entinostat) provides a scaffold that is more adaptable than rigid benzamide but less entropically costly upon binding than highly flexible clinical candidates .

HDAC Selectivity Control and Negative Reference Compound in Benzamide-Focused Epigenetic Screening Cascades

Because 4-[3-(ethylamino)propanamido]benzamide lacks the ortho-aminoanilide zinc-binding group found in potent benzamide HDAC inhibitors such as entinostat (HDAC1 IC₅₀ 243 nM) and CI-994 (HDAC1 IC₅₀ 0.9 μM), it is predicted to exhibit substantially weaker HDAC inhibition . This makes it an ideal negative control or selectivity reference compound in HDAC biochemical and cellular screening cascades, particularly for laboratories seeking to discriminate between HDAC-dependent and HDAC-independent cellular effects of benzamide-containing compounds.

Multi-Vendor Chemical Biology Probe Synthesis with Supply Chain Resilience

The target compound is commercially available from at least four independent suppliers (Enamine at $188/250 mg, Santa Cruz Biotechnology at $248/250 mg, AKSci, and Leyan) at a consistent ≥95% purity specification [1]. This multi-vendor redundancy provides supply chain resilience that is unavailable for single-source benzamide analogs. The intermediate per-milligram cost ($0.51-0.99/mg depending on quantity and vendor) makes it economically viable for medium-throughput derivatization campaigns where tens to hundreds of milligrams of starting material are required for parallel synthesis of focused libraries.

Physicochemical Property-Based Library Design: A Low-Lipophilicity Benzamide Entry for ADME-Optimized Compound Collections

With an XlogP of 0.4, the target compound is significantly less lipophilic than both entinostat (logP 1.46-4.39) and CI-994 (logP ~2.48) . This low lipophilicity predicts reduced non-specific protein binding, lower hERG liability risk, and improved aqueous solubility compared to more lipophilic benzamide HDAC inhibitors. Compound library designers seeking to populate low-logP regions of chemical space with benzamide-containing entries can use this compound as a building block for generating analogs that maintain favorable physicochemical properties while exploring diverse target engagement profiles.

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